Methyl 2-(4-chloroindolin-3-yl)acetate
Description
Methyl 2-(4-chloroindolin-3-yl)acetate (IUPAC name: methyl 2-(4-chloro-1H-indol-3-yl)acetate) is an indole-3-acetic acid derivative characterized by a chloro substituent at the 4-position of the indoline ring and a methyl ester group at the acetate side chain. Its molecular formula is C₁₁H₁₀ClNO₂, with a molar mass of 223.66 g/mol. Key identifiers include the SMILES string COC(=O)CC1=CNC2=C1C(=CC=C2)Cl and InChIKey SYPGJEURLIGNPE-UHFFFAOYSA-N .
The compound is classified under organoheterocyclic systems and has been referenced in 12 research papers, suggesting its utility as an intermediate in synthetic organic chemistry or pharmaceutical development.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
HKRICSMTYAIRDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloroindolin-3-yl)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloroindolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4-chloroindolin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-(4-chloroindolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Differences :
- Contains a conjugated 3-ylideneoxindole system (C=O and C=C bonds) instead of a chloroindoline ring.
- Features an ethyl ester group vs. the methyl ester in the target compound.
Key Data :
Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]acetate
Structural Differences :
- Replaces the indoline ring with a tetrazole-heterocyclic system.
- Includes a hydroxylphenyl substituent and a tetrazole ring, enabling hydrogen bonding.
Supramolecular Features :
Key Data :
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
Structural Differences :
- Chlorine at C7 (vs. C4 in the target compound).
- Carboxylic acid group replaces the methyl ester.
Physicochemical Properties :
Key Data :
(S)-Methyl 2-((1,3-Dioxoisoindolin-2-yl)Oxy)-3-Phenylpropanoate (KOK1101)
Structural Differences :
- Contains a dioxoisoindolin moiety and a stereogenic center (S-configuration).
- Phenyl group introduces steric bulk absent in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
